4-Carboxy-Pennsylvania Green methyl ester
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Overview
Description
4-Carboxy-Pennsylvania Green methyl ester is a hydrophobic building block for fluorescent molecular probes . It is a hybrid of the dyes Oregon Green and Tokyo Green . The molecular formula is C21H12F2O5 and the molecular weight is 382.31 .
Synthesis Analysis
The synthesis of this compound is reported to be efficient and scalable . It was developed as an inexpensive alternative to amine-reactive single-isomer derivatives of fluorinated fluorophores, which are often very expensive . The synthesis process involves the use of bis (2,4,5-trifluorophenyl)methanone subjected to iterative nucleophilic aromatic substitution by hydroxide .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of fluorinated fluorophores . The IUPAC name is methyl 4- (2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-3-methylbenzoate .Chemical Reactions Analysis
The key intermediate in the synthesis of this compound is 2,7-difluoro-3,6-dihydroxyxanthen-9-one . This intermediate is prepared from bis (2,4,5-trifluorophenyl)methanone through iterative nucleophilic aromatic substitution by hydroxide .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 396.35 . As an ester, it is polar but does not have a hydrogen atom attached directly to an oxygen atom .Scientific Research Applications
Synthesis and Properties
4-Carboxy-Pennsylvania Green methyl ester is recognized for its hydrophobic properties and its role as a fluorinated fluorophore, serving as a cost-effective alternative to amine-reactive single-isomer derivatives. This compound, a hybrid of Oregon Green and Tokyo Green, is particularly notable for its cell permeability, enabling it to label intracellular targets effectively. Its low pKa (4.8) ensures bright fluorescence, especially in acidic cellular compartments like endosomes, making it a valuable asset for chemical biology investigations. The synthesis process of this compound is designed to be efficient and scalable, avoiding the need for chromatography and yielding significant quantities of the pure compound, which can be readily converted into amine-reactive N-hydroxysuccinimidyl ester for the synthesis of various fluorescent molecular probes (Woydziak, Fu, & Peterson, 2013).
Cellular Biology and Molecular Probing
In cellular biology, this compound is utilized for synthesizing molecular probes that exhibit high cell permeability. These probes are advantageous for studying intracellular targets, as showcased in studies with Chinese hamster ovary cells expressing O6-alkylguanine-DNA alkyltransferase fusion proteins. The use of Pennsylvania Green derivatives in these contexts has revealed superior cell permeability compared to molecular probes derived from other compounds like Oregon Green. This high permeability is crucial for real-time, in-vivo imaging and labeling of cellular components, providing clear insights into cellular processes and molecular interactions (Mottram, Maddox, Schwab, Beaufils, & Peterson, 2007).
Mechanism of Action
Target of Action
The primary target of 4-Carboxy-Pennsylvania Green methyl ester is intracellular components . This compound is often cell permeable, enabling labeling of these targets .
Mode of Action
This compound interacts with its targets by labeling them. This is achieved through the conversion of the compound into the amine reactive N-hydroxysuccinimidyl ester, which can be used for the synthesis of a wide variety of fluorescent molecular probes .
Biochemical Pathways
The compound’s interaction with its targets can result in bright fluorescence in acidic cellular compartments such as endosomes . This enhances its utility for chemical biology investigations, allowing for the visualization and quantification of biological processes.
Pharmacokinetics
It is known that the compound is cell permeable , suggesting that it can readily cross cell membranes to reach its intracellular targets This property likely influences its absorption and distribution within the body
Result of Action
The result of the compound’s action is the labeling of intracellular targets, which can then be visualized due to the compound’s fluorescent properties . This allows for the study of various biological systems.
Action Environment
The action of this compound is influenced by the pH of its environment. The compound confers bright fluorescence in acidic cellular compartments such as endosomes . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of its environment.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be converted into the amine reactive N-hydroxysuccinimidyl ester in essentially quantitative yield for the synthesis of a wide variety of fluorescent molecular probes .
Cellular Effects
4-Carboxy-Pennsylvania Green methyl ester is often cell permeable, enabling labeling of intracellular targets and components . The low pKa of Pennsylvania Green (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes .
Molecular Mechanism
It is known that this compound can be converted into the amine reactive N-hydroxysuccinimidyl ester in essentially quantitative yield for the synthesis of a wide variety of fluorescent molecular probes .
Properties
IUPAC Name |
methyl 4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2O5/c1-10-5-11(22(27)28-2)3-4-12(10)21-13-6-15(23)17(25)8-19(13)29-20-9-18(26)16(24)7-14(20)21/h3-9,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZLMQCYZDHMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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